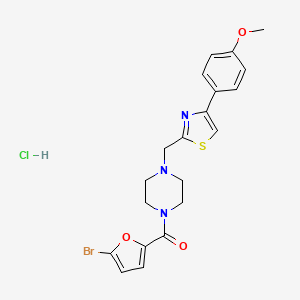
(5-Bromofuran-2-yl)(4-((4-(4-methoxyphenyl)thiazol-2-yl)methyl)piperazin-1-yl)methanone hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-Bromofuran-2-yl)(4-((4-(4-methoxyphenyl)thiazol-2-yl)methyl)piperazin-1-yl)methanone hydrochloride is a useful research compound. Its molecular formula is C20H21BrClN3O3S and its molecular weight is 498.82. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound (5-Bromofuran-2-yl)(4-((4-(4-methoxyphenyl)thiazol-2-yl)methyl)piperazin-1-yl)methanone hydrochloride, with the CAS number 1327505-45-2, is a synthetic derivative that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, including its mechanisms of action, therapeutic potentials, and relevant case studies.
- Molecular Formula : C20H21BrClN3O3S
- Molecular Weight : 498.8 g/mol
- Structure : The compound features a furan ring, a thiazole moiety, and a piperazine group, which contribute to its biological activity.
The biological activity of this compound can be attributed to several mechanisms:
- Antimicrobial Activity : The thiazole and furan rings are known to exhibit antimicrobial properties. Compounds with similar structures have been reported to inhibit the growth of various bacteria and fungi.
- Cytotoxic Effects : Preliminary studies suggest that this compound may induce apoptosis in cancer cell lines, potentially through the activation of caspases and modulation of cell cycle regulators.
- Neuroprotective Effects : Some derivatives of piperazine compounds have shown promise in neuroprotection, possibly by enhancing neurotrophic factor signaling pathways.
Biological Activity Data
Antifungal Activity
A study demonstrated that compounds similar to this compound exhibited significant antifungal activity against Candida albicans, with minimum inhibitory concentration (MIC) values ranging from 0.03 to 0.5 μg/mL. This suggests a strong potential for development as an antifungal agent .
Cytotoxicity in Cancer Cells
Research indicated that derivatives with similar structural motifs showed cytotoxic effects against various cancer cell lines, including breast and liver cancer cells. The mechanism involved the disruption of mitochondrial membrane potential leading to apoptosis . For instance, compounds were tested in vitro against MDA-MB-231 (breast) and SK-Hep-1 (liver) cell lines, showing IC50 values in the low micromolar range.
Neuroprotective Studies
In neuroprotective assays, compounds related to this structure were found to enhance the viability of neuronal cells under oxidative stress conditions. This was attributed to their ability to modulate inflammatory pathways and reduce oxidative damage .
Propriétés
IUPAC Name |
(5-bromofuran-2-yl)-[4-[[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]methyl]piperazin-1-yl]methanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20BrN3O3S.ClH/c1-26-15-4-2-14(3-5-15)16-13-28-19(22-16)12-23-8-10-24(11-9-23)20(25)17-6-7-18(21)27-17;/h2-7,13H,8-12H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLCIDIUTUWBDIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)CN3CCN(CC3)C(=O)C4=CC=C(O4)Br.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21BrClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














